2,2,4-Trimethyl-1,3,2-dioxastannolane

Description

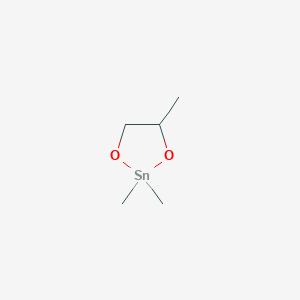

2,2,4-Trimethyl-1,3,2-dioxastannolane is a heterocyclic organotin compound featuring a five-membered stannolane ring containing two oxygen atoms and three methyl substituents. While direct structural data for this specific compound are absent in the provided evidence, its properties can be inferred through comparisons with structurally analogous 1,3,2-dioxastannolanes, such as 2,2-dibutyl-1,3,2-dioxastannolane (). These compounds are notable for their coordination chemistry and applications in polymer science, particularly in modifying elastomers for reduced hysteresis in tire manufacturing ().

Properties

CAS No. |

53723-69-6 |

|---|---|

Molecular Formula |

C5H12O2Sn |

Molecular Weight |

222.86 g/mol |

IUPAC Name |

2,2,4-trimethyl-1,3,2-dioxastannolane |

InChI |

InChI=1S/C3H6O2.2CH3.Sn/c1-3(5)2-4;;;/h3H,2H2,1H3;2*1H3;/q-2;;;+2 |

InChI Key |

YLNKFZHPGYBQKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CO[Sn](O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trimethyl-1,3,2-dioxastannolane typically involves the reaction of trimethyltin chloride with 1,3-dioxolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

(CH3)3SnCl+C3H6O2→C5H12O2Sn+HCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,3,2-dioxastannolane can undergo various chemical reactions, including:

Oxidation: The tin center can be oxidized to form tin(IV) compounds.

Substitution: The tin atom can participate in nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form tin oxides and dioxolane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Substitution: Nucleophiles such as halides, alkoxides, and amines can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Oxidation: Tin(IV) oxides and related compounds.

Substitution: Various organotin derivatives depending on the nucleophile used.

Hydrolysis: Tin oxides and dioxolane derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,3,2-dioxastannolane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.

Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,3,2-dioxastannolane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Coordination Properties

The coordination geometry and bond parameters of 1,3,2-dioxastannolanes are highly substituent-dependent. A key comparison is with 2,2-dibutyl-1,3,2-dioxastannolane, whose solid-state structure was resolved via X-ray diffraction ():

- Coordination Geometry : Tin adopts a distorted octahedral configuration, with two carbon atoms (from butyl groups) and four oxygen atoms (two intra-ring and two inter-ring).

- Bond Lengths : Intra-unit Sn–O bonds average 2.04 Å , while inter-unit Sn–O bonds are longer (2.51 Å ), indicative of weaker axial interactions.

- Angles : The endocyclic O–Sn–O angle is 79.0° , and the exocyclic C–Sn–C angle is 138.6° , reflecting significant steric distortion.

For 2,2,4-trimethyl-1,3,2-dioxastannolane, the smaller methyl substituents (vs.

- Shorter inter-unit Sn–O bonds due to less steric crowding.

- A more symmetric coordination environment, though this remains speculative without crystallographic data.

Table 1: Structural Comparison of Dioxastannolanes

| Compound | Substituents | Sn Coordination | Avg. Sn–O Bond Length (Å) | O–Sn–O Angle | Exocyclic C–Sn–C Angle |

|---|---|---|---|---|---|

| 2,2-Dibutyl-1,3,2-dioxastannolane | Butyl | Distorted octahedral | 2.04 (intra), 2.51 (inter) | 79.0° | 138.6° |

| This compound* | Methyl | Predicted octahedral | ~2.00–2.10 (intra) | ~80–85° | ~140–145° |

*Inferred values based on substituent size and steric effects.

Table 2: Performance of Dioxastannolane-Modified Elastomers

| Compound | Substituents | Hysteresis Reduction* | Application Efficiency** |

|---|---|---|---|

| 2,2-Dibutyl-1,3,2-dioxastannolane | Butyl | Moderate | Limited by steric bulk |

| This compound | Methyl | High (predicted) | Enhanced reactivity |

Based on Bridgestone Corporation’s findings ().

*Inferred from substituent size and reaction kinetics.

Spectroscopic and Solution Behavior

In solution, 2,2-dibutyl-1,3,2-dioxastannolane exhibits a <sup>119</sup>Sn NMR chemical shift of δ –189 (solution) and δ –230 (solid), reflecting a transition from five- to six-coordinate tin (). For the trimethyl analog:

- Smaller substituents may stabilize six-coordinate geometries even in solution, narrowing the δ range.

- Mossbauer spectra could distinguish coordination states, as seen in glucose/mannose derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.